
N-(4-bromophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a bromophenyl group, a dichlorophenyl group, a dimethylimidazole group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (from the phenyl groups) and a heterocyclic ring (from the imidazole group) could result in interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility could be influenced by the polar nature of the imidazole ring and the thioacetamide group, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Anticancer Activities
Research on similar compounds to N-(4-bromophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide has shown significant potential in the field of anticancer activities. For instance, derivatives of similar chemical structures were synthesized and found to exhibit reasonable anticancer activity against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012). Another study involved the synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Hemolytic Activities
Compounds with a structure similar to this compound have shown promising results in antimicrobial studies. For example, a study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides displayed significant activity against selected microbial species (Gul et al., 2017).
Structural Studies
Structural analysis of compounds with similar chemistry has been carried out to understand their molecular configurations. For instance, a study on the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into their molecular shapes and intermolecular interactions (Boechat et al., 2011).
pKa Determination
The determination of acidity constants (pKa) of compounds similar to this compound has been an area of research. A study focused on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives (Duran & Canbaz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrCl2N3OS/c1-19(2)24-17(11-3-8-14(21)15(22)9-11)18(25-19)27-10-16(26)23-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENIJRYJNMWFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

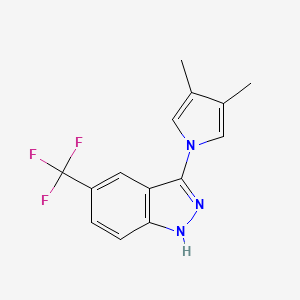
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)
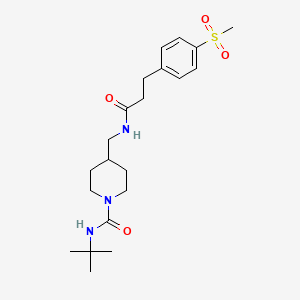
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
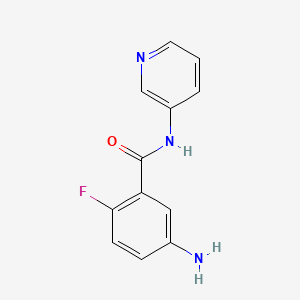
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)
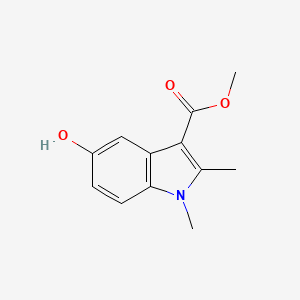
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
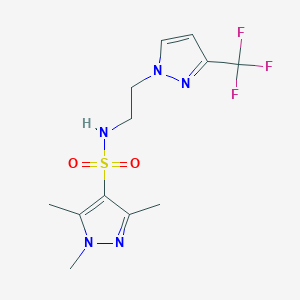
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)